![molecular formula C17H25NO4S B2993636 (E)-3-(2-hydroxyphenyl)sulfonyl-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide CAS No. 1281683-06-4](/img/structure/B2993636.png)
(E)-3-(2-hydroxyphenyl)sulfonyl-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
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Description
(E)-3-(2-hydroxyphenyl)sulfonyl-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide is a chemical compound that belongs to the class of sulfonylureas. It is synthesized through a multistep process that involves the reaction of various reagents. This compound has been extensively studied due to its potential application in scientific research.
Scientific Research Applications
Synthesis of Novel Macrocyclic and Polymeric Materials
Macrocyclic Synthesis and Polyamides
The synthesis of novel macrocyclic aromatic ether sulfones bearing carboxylic groups showcases an application in creating bifunctionalized macrocycles. These macrocycles can be further utilized to construct polyamides with specific structural features, integrating the macrocycle into the main chain and employing aromatic diamines like 4,4′-diaminodiphenylmethane. This process highlights the compound's relevance in the development of advanced materials with potential applications in various fields, including filtration and catalysis (Rodewald & Ritter, 1997).
Biochemical Applications
Carbonic Anhydrase Inhibitors
The chemical framework of sulfonamides, closely related to the queried compound, has been explored for the synthesis of water-soluble derivatives incorporating polyamino-polycarboxylate tails. These derivatives exhibit strong inhibition against carbonic anhydrase isozymes, with potential applications in developing novel antiglaucoma drugs. The study also highlights the synthesis of metal complexes of these sulfonamides, which could provide a foundation for further exploration of the queried compound in biochemical applications (Scozzafava et al., 2002).
Fluorescence Studies and Drug Design
Fluorescence Binding and Drug Design
The synthesis and investigation of p-hydroxycinnamic acid derivatives for fluorescence binding with bovine serum albumin (BSA) suggest a potential application in drug design and delivery systems. Such studies can provide insights into the interaction mechanisms of drugs with biological targets, enabling the design of more efficient drug delivery systems (Meng et al., 2012).
properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)sulfonyl-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-16(2,3)12-17(4,5)18-15(20)10-11-23(21,22)14-9-7-6-8-13(14)19/h6-11,19H,12H2,1-5H3,(H,18,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCMADBRYXGDV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C=CS(=O)(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)NC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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